molecular formula C17H21ClN4O2 B6088916 3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole

3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6088916
M. Wt: 348.8 g/mol
InChI Key: AYXYZNNGUHYQIC-UHFFFAOYSA-N
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Description

3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of imidazo[4,5-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of tert-butyl, chloro, and dimethoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-b]pyrazole
  • 3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-d]pyrazole

Uniqueness

3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-17(2,3)14-13-16(22(4)21-14)20-15(19-13)12-10(18)7-9(23-5)8-11(12)24-6/h7-8H,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYZNNGUHYQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1NC(=N2)C3=C(C=C(C=C3Cl)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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